2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide
Overview
Description
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in cell growth, differentiation, and survival.
Mechanism of Action
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide selectively inhibits the PKB/Akt pathway by binding to the PH domain of PKB/Akt. This prevents the activation of PKB/Akt and downstream signaling, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been studied for its effects on glucose metabolism and insulin signaling. It has been shown to improve glucose uptake and insulin sensitivity in insulin-resistant cells. This suggests that it may have potential applications in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide is its selectivity for the PKB/Akt pathway. This allows for more targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that it may have off-target effects on other pathways, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for research on 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide. One direction is to further investigate its potential applications in the treatment of type 2 diabetes. Another direction is to study its effects on other cancer pathways, as well as its potential use in combination with other cancer drugs. Additionally, research could focus on developing more potent and selective inhibitors of the PKB/Akt pathway.
Scientific Research Applications
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the PKB/Akt pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) of cancer cells.
properties
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-26(17-19-8-4-3-5-9-19)32(28,29)22-14-12-21(13-15-22)31-18-24(27)25-16-20-10-6-7-11-23(20)30-2/h3-15H,16-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXUGYPJGPNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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